molecular formula C11H19NO4 B572176 (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine CAS No. 1257856-87-3

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

Cat. No. B572176
M. Wt: 229.276
InChI Key: KAKZEJFXZCXYMP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically involve a brief overview of the compound, including its chemical formula, molecular weight, and structure. It may also include information on its uses or applications.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions involved, the reagents used, and the conditions under which the synthesis occurs.



Molecular Structure Analysis

This involves examining the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include information on reaction mechanisms, reaction rates, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Morpholine Derivatives in Pharmaceutical Research

Morpholine and its derivatives exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds in drug discovery and development. The presence of the morpholine ring in various organic compounds has been associated with diverse pharmacological profiles, including antidepressant, anti-inflammatory, and antitumor activities. For instance, morpholine derivatives have been explored for their roles in targeting neurological disorders, cancer, and infectious diseases due to their ability to interact with various biological targets (Asif & Imran, 2019).

Catalysis and Material Science

Morpholine derivatives have been utilized in catalysis, demonstrating their importance in synthesizing complex molecules. These compounds serve as ligands in asymmetric catalysis, influencing the outcomes of chemical reactions to produce chiral molecules with high selectivity. Their applications extend to materials science, where they contribute to the development of polymers and other materials with specific functional properties.

Biotechnological and Analytical Applications

Morpholine derivatives are also significant in biotechnology and analytical chemistry. They have been used in the synthesis of heterocycles, which are crucial in developing new materials and pharmaceuticals. Their role in analytical methods involves the determination of antioxidant activity, showcasing their relevance in assessing the oxidative stability of substances and the antioxidant capacity of natural products (Munteanu & Apetrei, 2021).

Safety And Hazards

This involves examining the safety and hazards associated with the compound. It may include information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions or applications for the compound.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, it would be necessary to consult a variety of sources, including scientific literature, databases, and safety data sheets. If you have a specific compound in mind, I would recommend conducting a literature search or consulting a database such as PubChem or the Protein Data Bank.


properties

IUPAC Name

tert-butyl (3R)-3-(2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKZEJFXZCXYMP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.